molecular formula C15H18N2 B13943838 6-(5-Methyl-2-piperidinyl)isoquinoline

6-(5-Methyl-2-piperidinyl)isoquinoline

Cat. No.: B13943838
M. Wt: 226.32 g/mol
InChI Key: DZJZUMNCPJQUPT-UHFFFAOYSA-N
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Description

6-(5-Methyl-2-piperidinyl)isoquinoline is a synthetic small molecule featuring an isoquinoline scaffold substituted with a 5-methylpiperidinyl group. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Isoquinoline derivatives are widely investigated for their diverse biological activities and are commonly found in compounds with pharmacological properties. Piperidine-containing isoquinolines have been explored as key intermediates in organic synthesis and as core structures in the development of bioactive molecules. Researchers utilize this compound as a building block for the construction of more complex heterocyclic systems or as a candidate for screening in various biological assays. Its structure presents potential for interaction with various enzymatic targets. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

6-(5-methylpiperidin-2-yl)isoquinoline

InChI

InChI=1S/C15H18N2/c1-11-2-5-15(17-9-11)13-3-4-14-10-16-7-6-12(14)8-13/h3-4,6-8,10-11,15,17H,2,5,9H2,1H3

InChI Key

DZJZUMNCPJQUPT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(NC1)C2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

Computational and Theoretical Investigations of 6 5 Methyl 2 Piperidinyl Isoquinoline

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule ligand, like 6-(5-methyl-2-piperidinyl)isoquinoline, and a macromolecular target, typically a protein or enzyme. The primary goal is to predict the binding mode and affinity, which is often represented as a docking score.

The process begins with the generation of a three-dimensional (3D) structure of the ligand. This is followed by the identification and preparation of a target protein structure, often obtained from crystallographic databases like the Protein Data Bank (PDB). Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the protein's active site. Each configuration is evaluated using a scoring function that estimates the binding energy. Lower scores typically indicate a more favorable binding interaction.

Studies on structurally related compounds, such as quinoline (B57606) and isoquinoline (B145761) derivatives, have successfully employed molecular docking to identify key interactions with various biological targets, including enzymes and receptors. nih.govsemanticscholar.orgrsc.orgresearchgate.net For this compound, docking studies can reveal crucial interactions, such as:

Hydrogen bonds: The nitrogen atoms in the isoquinoline and piperidine (B6355638) rings can act as hydrogen bond acceptors, while the N-H group on the piperidine ring can be a hydrogen bond donor.

Hydrophobic interactions: The aromatic isoquinoline ring and the methyl-substituted piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-stacking: The planar isoquinoline ring system can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These simulated interactions provide a rational basis for understanding the compound's potential mechanism of action and can guide the design of more potent analogs.

Table 1: Hypothetical Molecular Docking Results for this compound

Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-9.8Lys72, Asp184Hydrogen Bond
Leu130, Val80Hydrophobic
GPCR B-8.5Trp150π-π Stacking
Ser190, Asn194Hydrogen Bond
Enzyme C-7.9Phe265π-π Stacking
Ile250, Met301Hydrophobic

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide insights into the distribution of electrons, molecular orbital energies, and reactivity, which are fundamental to understanding a molecule's behavior and its interactions with biological targets. researchgate.net

For this compound, DFT calculations can determine several key electronic descriptors:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is an indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein.

These quantum chemical descriptors help to build a comprehensive profile of the molecule's intrinsic properties, complementing the interaction-focused data from docking studies.

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

PropertyCalculated ValueSignificance
Energy of HOMO-6.5 eVIndicates electron-donating capability.
Energy of LUMO-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment2.1 DebyeMeasures the overall polarity of the molecule.
Electron Affinity1.1 eVEnergy released when an electron is added.
Ionization Potential6.4 eVEnergy required to remove an electron.

Conformational Analysis and Ligand-Target Interactions

The 3D shape, or conformation, of a molecule is critical to its biological function. This compound has considerable conformational flexibility due to the rotatable single bond connecting the piperidine and isoquinoline rings, as well as the chair-boat flipping of the piperidine ring itself. Conformational analysis aims to identify the stable, low-energy conformations of the molecule that are most likely to exist and interact with a biological target.

Computational methods like molecular dynamics (MD) simulations or systematic searches of torsional angles are used to explore the conformational landscape. MD simulations model the atomic movements of the molecule over time, providing a dynamic view of its flexibility. The results of a conformational analysis can identify the global energy minimum conformation and other low-energy conformers that might be relevant for binding.

Understanding the preferred conformations is essential for:

Accurate Docking: Using a pre-calculated, low-energy conformer as the starting point for docking can lead to more accurate binding predictions.

Pharmacophore Modeling: The 3D arrangement of chemical features in a bioactive conformation is key to building a pharmacophore model.

Interpreting Structure-Activity Relationships (SAR): Differences in activity between related molecules can often be explained by differences in their preferred conformations and how well they fit into a target's binding site.

In Silico Prediction of Potential Biological Targets

While molecular docking evaluates the binding of a ligand to a known target, in silico target prediction (also known as reverse docking or target fishing) aims to identify potential protein targets for a given small molecule. This is a powerful approach for discovering new uses for existing compounds or for elucidating the mechanism of action of a novel molecule. csic.es

Several computational strategies exist for target prediction:

Ligand-Based Methods: These methods compare the query molecule to databases of compounds with known biological activities. Similarity in chemical structure or pharmacophoric features suggests that the molecules may share common targets. Web-based tools like SwissTargetPrediction operate on this principle. ijsdr.org

Structure-Based Methods (Reverse Docking): This approach involves docking the molecule of interest against a large library of 3D protein structures. The proteins to which the molecule binds with the highest predicted affinity are identified as potential targets.

These predictive models can generate a list of probable targets, which can then be prioritized for experimental validation. This approach helps to formulate hypotheses about a compound's biological role and can reveal unexpected polypharmacology (the ability of a drug to interact with multiple targets).

Table 3: Hypothetical In Silico Target Prediction Profile for this compound

Predicted Target ClassProbability / ScorePotential Implication
Kinase0.65Signal Transduction Modulation
G Protein-Coupled Receptor (GPCR)0.58Neurological / Metabolic Regulation
Protease0.45Enzyme Inhibition
Ion Channel0.32Modulation of Ion Flux
Nuclear Receptor0.21Gene Expression Regulation

Structure Activity Relationship Sar Studies of 6 5 Methyl 2 Piperidinyl Isoquinoline Derivatives

Impact of Substitutions on the Isoquinoline (B145761) Moiety

The isoquinoline ring is a key pharmacophore in a multitude of biologically active compounds. mdpi.com Alterations to this bicyclic system in 6-(5-Methyl-2-piperidinyl)isoquinoline derivatives can significantly modulate their pharmacological profile. The nature, position, and size of substituents on the isoquinoline moiety can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

Table 1: Postulated Impact of Isoquinoline Ring Substitutions on the Biological Activity of this compound Analogs

Position of Substitution Type of Substituent Potential Impact on Activity
C-1 Small alkyl or aryl groups May enhance binding through steric interactions
C-3 Electron-withdrawing groups Could modulate the basicity of the isoquinoline nitrogen
C-4 Hydrogen bond donors/acceptors May introduce new interactions with the target protein

Note: The data in this table is illustrative and based on general principles of SAR in related isoquinoline compounds, as specific experimental data for this compound is limited.

Influence of Modifications on the Piperidine (B6355638) Ring

The 5-methylpiperidine ring is another critical component of the this compound scaffold that significantly influences its biological activity. Modifications to this saturated heterocyclic ring can affect the compound's conformation, lipophilicity, and interactions with the target.

The position and nature of substituents on the piperidine ring are paramount. The presence of the methyl group at the 5-position already introduces a chiral center, and further modifications can add complexity and specificity to the molecule's interactions. For example, altering the size of the alkyl group at this position or introducing other functional groups could fine-tune the steric and electronic properties of the molecule. researchgate.net

Table 2: Predicted Influence of Piperidine Ring Modifications on the Activity of this compound Analogs

Modification Specific Change Anticipated Effect on Biological Activity
N-Substitution Addition of a methyl or ethyl group Increased lipophilicity, potential alteration of binding affinity
C-5 Substitution Replacement of methyl with a larger alkyl group May enhance steric interactions or introduce steric hindrance
Ring Conformation Introduction of unsaturation Could lead to a more rigid conformation, potentially increasing potency nih.gov

Note: This table is based on established SAR principles for piperidine-containing compounds and serves as a predictive guide in the absence of direct experimental data for this compound.

Role of the Linker between Isoquinoline and Piperidine Units

In this compound, the isoquinoline and piperidine rings are directly connected. However, in related analogs, the introduction of a linker between these two moieties can be a strategic approach to optimize biological activity. The length, rigidity, and chemical nature of a linker can profoundly influence the spatial orientation of the two ring systems, which is often critical for optimal interaction with a biological target.

A flexible alkyl chain linker, for example, would allow the isoquinoline and piperidine fragments to adopt various conformations, potentially enabling a better fit within a binding site. Conversely, a more rigid linker, such as one containing a double bond or a small ring, would restrict the conformational freedom, which could be advantageous if the active conformation is a rigid one. The introduction of heteroatoms (e.g., oxygen, nitrogen) into the linker can also provide additional points for hydrogen bonding.

Stereochemical Effects on Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which possesses at least two stereocenters: one at the 2-position of the piperidine ring and another at the 5-position. The different stereoisomers (enantiomers and diastereomers) of a compound can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer.

The spatial arrangement of the methyl group on the piperidine ring and the orientation of the piperidine ring relative to the isoquinoline moiety can dictate how the molecule fits into a binding site. One stereoisomer may have a perfect complementary fit, leading to high affinity and efficacy, while another may bind weakly or not at all. It is also possible for different stereoisomers to interact with different biological targets, leading to different pharmacological profiles. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential for a complete understanding of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. japsonline.com For derivatives of this compound, QSAR studies can provide valuable insights into the physicochemical properties that are most important for their activity. nih.gov

In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.netnih.gov

A well-validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com For this compound derivatives, a QSAR model could reveal, for example, that a certain degree of lipophilicity is optimal for activity, or that the presence of a hydrogen bond donor at a specific position on the isoquinoline ring is beneficial.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

The efficient and stereocontrolled synthesis of 6-(5-Methyl-2-piperidinyl)isoquinoline is paramount for its future investigation. While classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, provide a foundation, future research should focus on developing more versatile, efficient, and scalable routes. quimicaorganica.orgmdpi.com

Key areas for development include:

Convergent Synthesis Strategies: A modular approach, where the isoquinoline and piperidine (B6355638) fragments are synthesized separately and then coupled, offers significant flexibility. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or C-H activation) could be employed to connect a 6-halo-isoquinoline with a suitably functionalized 5-methyl-2-piperidinyl organometallic reagent. This allows for late-stage diversification of both heterocyclic units.

Asymmetric Synthesis: The piperidine ring in the target molecule contains two stereocenters. Developing stereoselective routes to access specific diastereomers is critical, as biological activity is often stereospecific. Methodologies could involve chiral auxiliaries, organocatalysis, or enzymatic resolutions to prepare enantiopure piperidine precursors. acs.org

Flow Chemistry and Process Optimization: For scalable production, converting optimized batch syntheses into continuous flow processes could offer improved safety, efficiency, and purity. This would be crucial for generating sufficient quantities of the compound for extensive biological evaluation.

A comparison of potential synthetic approaches is outlined below.

Synthetic Strategy Key Reaction Type Potential Advantages Potential Challenges
Linear Synthesis Bischler-Napieralski/Pictet-SpenglerWell-established; good for initial scale-up.Limited flexibility for analogues; potentially harsh conditions.
Convergent Synthesis Cross-Coupling (e.g., Suzuki)High flexibility for SAR; late-stage diversification.Requires pre-functionalization of both fragments; catalyst screening.
Asymmetric Catalysis Organocatalytic CyclizationAccess to specific stereoisomers; high enantioselectivity.Catalyst development; optimization for specific substrate.

Advanced SAR Elucidation and Optimization

A systematic exploration of the Structure-Activity Relationships (SAR) is essential to unlock the therapeutic potential of the this compound scaffold. Future research should focus on a multipronged approach combining chemical synthesis, biological screening, and computational modeling.

Key optimization strategies would include:

Piperidine Ring Modifications: The methyl group at the 5-position and the hydrogen at the 2-position of the piperidine ring are prime targets for modification. Exploring a range of alkyl, aryl, and functional groups at these positions could significantly impact potency and selectivity.

Isoquinoline Core Substitution: The isoquinoline ring offers multiple positions for substitution. Introducing small electron-donating or electron-withdrawing groups at positions 1, 3, 4, 7, and 8 could modulate the electronic properties and steric profile of the molecule, influencing target binding.

Linker Modification: While the current structure has a direct C-C bond between the rings, introducing short linkers (e.g., -CH2-, -O-, -NH-) could alter the relative orientation of the two heterocyclic systems, potentially leading to new interactions with biological targets.

A hypothetical SAR exploration could generate data as follows:

Compound R1 (Piperidine) R2 (Isoquinoline) Relative Potency (Hypothetical)
Parent 5-MethylUnsubstituted1x
Analogue 1 5-EthylUnsubstituted1.5x
Analogue 2 5-Methyl7-Methoxy2.2x
Analogue 3 5-PhenylUnsubstituted0.8x
Analogue 4 5-Methyl4-Fluoro3.0x

Integration with Systems Biology Approaches for Polypharmacology

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov The isoquinoline scaffold is frequently found in natural alkaloids that exhibit polypharmacology—the ability to interact with multiple targets. researchgate.net Future research should leverage systems biology to understand and harness the potential multi-target profile of this compound and its derivatives.

This would involve:

Target Identification: Unbiased screening methods, such as chemical proteomics or phenotypic screening in diverse cell lines, could identify the primary and secondary targets of the compound.

Network Analysis: Mapping the identified targets onto protein-protein interaction networks and cellular pathways can reveal how the compound modulates biological systems on a global level. This can help predict therapeutic effects, potential side effects, and opportunities for combination therapies.

Computational Modeling: Integrating experimental data with computational models of disease networks can help prioritize the most promising derivatives for further development and suggest which disease indications are most relevant.

Exploration of New Biological Targets and Pathways

The hybrid nature of the this compound scaffold suggests a broad potential for biological activity. Beyond screening against known targets of isoquinoline alkaloids, a forward-thinking approach would involve exploring entirely new biological targets and pathways. semanticscholar.orgmdpi.com

Promising areas for investigation include:

Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Screening against a broad panel of human kinases could identify novel anticancer or anti-inflammatory agents.

GPCR Modulation: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs). Investigating the compound's activity on various GPCRs could lead to new therapies for neurological or metabolic disorders.

Nucleic Acid Interactions: Certain isoquinoline alkaloids are known to bind to DNA and RNA, making them interesting candidates for anticancer research. nih.gov Biophysical studies could determine if this compound interacts with specific nucleic acid structures like G-quadruplexes.

Enzyme Inhibition: Recently, isoquinoline derivatives have been explored as dual inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy. nih.gov

Application in Chemical Probe Development

A well-characterized bioactive molecule can be a valuable tool for basic research. Developing derivatives of this compound as chemical probes could help elucidate complex biological processes. rsc.org

Future directions in this area include:

Fluorescent Probes: Attaching a fluorophore to a position on the molecule that does not disrupt its biological activity would allow for real-time visualization of its distribution and target engagement in living cells using fluorescence microscopy. Quinoline-based structures have previously been utilized as cores for fluorescent probes. acs.org

Affinity-Based Probes: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) would enable affinity-based protein profiling to definitively identify the cellular binding partners of the compound.

Target Validation Tools: Once a specific target is identified and validated, optimized analogues can serve as high-quality chemical probes to study the function of that target protein in health and disease, providing a more nuanced understanding than genetic methods alone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.